5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1-phenylprop-2-yn-1-ol with 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is carried out in toluene at a temperature of 393 K for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in a mixed solvent of acetonitrile and water.
Substitution: Various nucleophiles can be used under mild conditions to introduce different substituents on the benzimidazole ring.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to participate in radical ipso-cyclization reactions .
Comparison with Similar Compounds
Similar Compounds
β-enaminones: These compounds share a similar structural motif and are known for their diverse biological activities.
Propargylamines: Structurally related compounds that are used in the synthesis of various nitrogen heterocycles.
Uniqueness
5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of a benzimidazole core with a phenylprop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(3-phenylprop-2-ynylamino)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-16-18-14-9-8-13(11-15(14)19-16)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,10H2,(H2,18,19,20) |
InChI Key |
QQQOVPRFZPONAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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